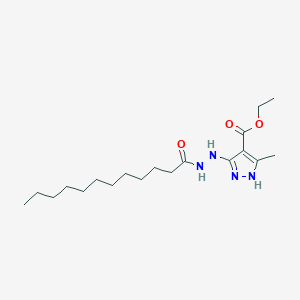![molecular formula C16H16O2S2 B290114 (5E)-2-(1,3-dithiolan-2-ylidene)-5-[(3-methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B290114.png)
(5E)-2-(1,3-dithiolan-2-ylidene)-5-[(3-methoxyphenyl)methylidene]cyclopentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-2-(1,3-dithiolan-2-ylidene)-5-[(3-methoxyphenyl)methylidene]cyclopentan-1-one is a synthetic compound that has gained significant attention in the scientific research community due to its unique chemical structure and potential applications. This compound is also known as DMDD and has been studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of DMDD is not yet fully understood. However, it is believed that its anti-inflammatory and antioxidant properties are due to its ability to scavenge reactive oxygen species and inhibit the activity of various enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
DMDD has been shown to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been shown to reduce oxidative stress and improve mitochondrial function.
実験室実験の利点と制限
One of the major advantages of DMDD is its ability to exhibit significant anti-inflammatory and antioxidant properties at low concentrations. However, one of the limitations of using DMDD in lab experiments is its relatively high cost and limited availability.
将来の方向性
There are several potential future directions for the study of DMDD. One potential direction is to further investigate its potential applications in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Another potential direction is to investigate its potential use as a dietary supplement or functional food ingredient. Additionally, further studies are needed to fully understand the mechanism of action of DMDD and its potential side effects.
In conclusion, DMDD is a synthetic compound that has gained significant attention in the scientific research community due to its unique chemical structure and potential applications. Its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various diseases. However, further studies are needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of DMDD involves the reaction of 2-(1,3-dithiolan-2-ylidene)acetaldehyde with 3-methoxybenzaldehyde in the presence of a base catalyst. The resulting product is then purified using various chromatographic techniques to obtain pure DMDD.
科学的研究の応用
DMDD has been studied extensively for its potential applications in various scientific fields. It has been shown to exhibit significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
特性
分子式 |
C16H16O2S2 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC名 |
(5E)-2-(1,3-dithiolan-2-ylidene)-5-[(3-methoxyphenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C16H16O2S2/c1-18-13-4-2-3-11(10-13)9-12-5-6-14(15(12)17)16-19-7-8-20-16/h2-4,9-10H,5-8H2,1H3/b12-9+ |
InChIキー |
AECJMANWAZPPTJ-FMIVXFBMSA-N |
異性体SMILES |
COC1=CC=CC(=C1)/C=C/2\CCC(=C3SCCS3)C2=O |
SMILES |
COC1=CC=CC(=C1)C=C2CCC(=C3SCCS3)C2=O |
正規SMILES |
COC1=CC=CC(=C1)C=C2CCC(=C3SCCS3)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-methylphenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B290031.png)
![Ethyl 3-amino-4-(4-methoxyphenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B290032.png)

![Ethyl 14-methyl-12,16-diphenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene-4-carboxylate](/img/structure/B290040.png)
![5-{[2-(Dimethylamino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl hydrosulfide](/img/structure/B290043.png)


![ethyl (3Z)-3-[(1-cyano-2-ethoxy-2-oxoethyl)hydrazinylidene]-5-methylpyrazole-4-carboxylate](/img/structure/B290049.png)
![ethyl 3-[(2E)-2-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B290050.png)
![ethyl (5Z)-3-methyl-5-[(5-oxo-1,3-diphenyl-4H-pyrazol-4-yl)hydrazinylidene]pyrazole-4-carboxylate](/img/structure/B290051.png)
![ethyl (5Z)-3-methyl-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)hydrazinylidene]pyrazole-4-carboxylate](/img/structure/B290052.png)

![4-{[2,5-dibutoxy-4-(4-morpholinyl)phenyl]diazenyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B290054.png)
![N-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxo-1,2-dihydroinden-5-yl]-4-[2,4-bis(3-methylbutyl)phenoxy]butanamide](/img/structure/B290056.png)